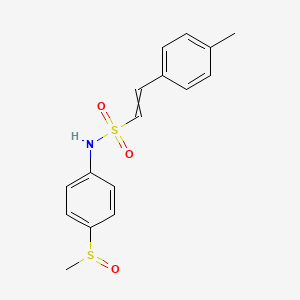![molecular formula C8H13NO B2774387 2-[(Dimethylamino)methylidene]cyclopentan-1-one CAS No. 62041-55-8](/img/structure/B2774387.png)
2-[(Dimethylamino)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Dimethylamino)methylidene]cyclopentan-1-one” is a chemical compound with the molecular formula C8H13NO . It is related to “2-[(dimethylamino)methyl]cyclopentan-1-one hydrochloride”, which has a molecular weight of 177.67 .
Molecular Structure Analysis
The InChI code for “2-[(Dimethylamino)methylidene]cyclopentan-1-one” is 1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10;/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and solubility. For “2-[(dimethylamino)methyl]cyclopentan-1-one hydrochloride”, the melting point is reported to be 147-148 degrees Celsius .Scientific Research Applications
Biochemistry
In biochemistry, this compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions. It serves as a substrate or inhibitor in enzymatic assays to understand the mechanism of action of enzymes and to identify potential targets for drug development .
Medicine
“2-[(Dimethylamino)methylidene]cyclopentan-1-one” finds its application in medicinal chemistry for the synthesis of pharmaceuticals. It is involved in the creation of novel compounds with potential therapeutic effects, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter systems .
Materials Science
This chemical is used in materials science for the development of new polymeric materials. Its unique structure allows for the creation of polymers with specific properties, such as increased durability or enhanced electrical conductivity. It can also be used as a monomer in polymerization reactions to produce materials with desired mechanical properties .
Industrial Chemistry
In industrial applications, “2-[(Dimethylamino)methylidene]cyclopentan-1-one” is a precursor in the synthesis of dyes, resins, and other chemical products. Its reactivity is exploited to produce compounds that are used in various manufacturing processes, including the production of coatings and adhesives.
Environmental Science
Environmental scientists use this compound to study the degradation of chemical pollutants. It serves as a model compound in research focused on understanding the environmental fate of similar structures and in the development of bioremediation strategies to clean up contaminated sites .
Analytical Chemistry
“2-[(Dimethylamino)methylidene]cyclopentan-1-one” is employed as a standard or reagent in analytical chemistry. It is used in quantitative and qualitative analysis to calibrate instruments, validate methods, and as a reference compound in chromatography and spectroscopy .
Agriculture
In agriculture, this compound is investigated for its potential use as a growth regulator or pesticide. Research is ongoing to determine its efficacy and safety for use in crop protection and to understand its impact on non-target organisms and the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMLTTPLWSNBND-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylidene]cyclopentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)
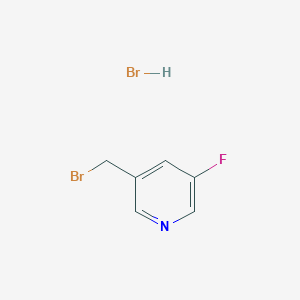
![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

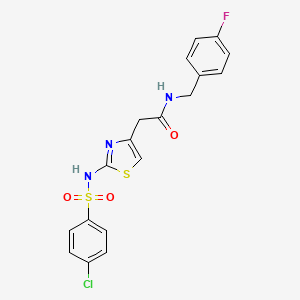
![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)
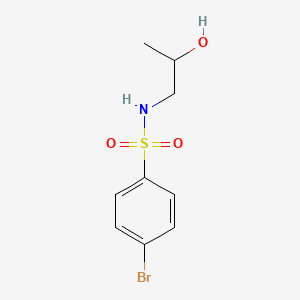
![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)
![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2774320.png)
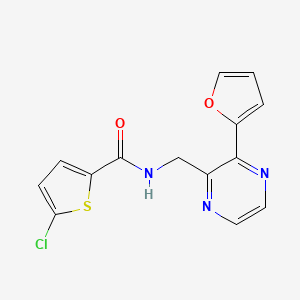
![N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2774325.png)
